Product packaging for GLPG0187(Cat. No.:CAS No. 1320346-97-1)

GLPG0187

カタログ番号: B612138
CAS番号: 1320346-97-1
分子量: 595.7 g/mol
InChIキー: CXHCNOMGODVIKB-VWLOTQADSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Overview of Integrin Receptor Antagonism in Disease Pathophysiology

Integrins are heterodimeric receptors composed of alpha and beta subunits, and in vertebrates, at least 24 distinct alpha/beta heterodimers have been identified. uni-heidelberg.de These various combinations exhibit specificity for different ligands and are involved in a multitude of cellular functions. uni-heidelberg.de In pathological conditions, aberrant integrin expression or activity can contribute to disease progression. For instance, in cancer, integrins are often overexpressed and facilitate processes critical for tumor growth, invasion, metastasis, and angiogenesis. uni-heidelberg.denih.gov Integrins also play roles in inflammatory and autoimmune disorders by mediating leukocyte trafficking and activation. uni-heidelberg.denih.gov Furthermore, some viruses, including SARS-CoV-2, utilize integrins as receptors for cellular entry. Antagonizing specific integrin receptors or a range of integrins offers a strategy to interfere with these disease-promoting processes. uni-heidelberg.denih.govnih.gov

Significance of GLPG0187 as a Broad-Spectrum Integrin Receptor Antagonist

This compound is characterized as a broad-spectrum integrin receptor antagonist. Research indicates that this compound binds to and inhibits the activity of several RGD (Arginine-Glycine-Aspartic acid)-binding integrin subtypes. Specifically, it has shown inhibitory activity against αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1 integrins. This broad activity profile distinguishes it from antagonists targeting only one or two integrin subtypes and suggests potential for impacting multiple integrin-mediated processes relevant to various diseases.

Preclinical studies have investigated the effects of this compound across different biological contexts. It has demonstrated potent inhibition of αvβ1-integrin with an IC50 value of 1.3 nM in research settings. Further studies using solid-phase assays have provided IC50 values for its activity against other integrins, highlighting its broad inhibitory profile (Table 1).

Table 1: Inhibitory Activity of this compound Against Various RGD-Binding Integrins

Research has explored this compound's effects in various preclinical models. Studies have shown that this compound can inhibit angiogenesis and osteoclastic bone resorption in vitro and in vivo. In mouse models of cancer, it has been shown to inhibit the formation and progression of bone and visceral metastases in prostate and breast cancer. Furthermore, this compound has demonstrated the ability to reduce tumor cell migration and proliferation in a dose-dependent manner in prostate cancer cells. It has also been observed to increase the E-cadherin/vimentin ratio, suggesting an effect on epithelial-mesenchymal transition (EMT).

More recent academic research has investigated the potential of this compound in modulating the tumor immune microenvironment. Studies in mismatch repair-deficient colorectal cancer cells have suggested that this compound can promote T-cell killing of cancer cells. This effect appears to be linked to the inhibition of TGF-β signaling, which can lead to the downregulation of immune checkpoints like PD-L1 on cancer cells. This compound, by blocking integrins such as αvβ6, can prevent the activation of latent TGF-β, thereby interfering with downstream signaling pathways like the SMAD transcription factors.

Additionally, academic research has explored the potential of integrin inhibitors, including this compound, in the context of viral infections. Studies using pseudovirus models have indicated that this compound can block the infection of airway epithelial cells by SARS-CoV-2 variants, including Delta and Omicron. This effect is hypothesized to be related to the interaction of SARS-CoV-2 spike protein's RGD motif with RGD-binding integrins, which can be inhibited by this compound.

Historical Context of this compound Development and Research Initiatives

This compound was developed by Galapagos NV. Its development as an integrin receptor antagonist was based on the understanding of the critical roles integrins play in various diseases, particularly in the context of cancer metastasis and bone disorders. Preclinical studies demonstrating its broad anti-integrin profile and efficacy in animal models of tumor growth and metastasis supported its advancement.

This compound progressed into clinical development, with Phase I studies initiated to investigate its properties in humans. These early clinical research initiatives aimed to evaluate aspects such as pharmacokinetics and pharmacodynamics, including the assessment of biomarkers like C-terminal telopeptide of type I collagen (CTX) as a marker of bone resorption, which showed decreases with this compound treatment. While clinical trial outcomes regarding efficacy fall outside the scope of this article, the initiation of these studies reflects the culmination of preclinical academic research highlighting this compound's potential as an integrin-targeted agent.

Academic research continues to explore the multifaceted interactions of integrins in disease and the potential of broad-spectrum antagonists like this compound to modulate these processes, contributing to the ongoing effort to identify novel therapeutic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N7O5S B612138 GLPG0187 CAS No. 1320346-97-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-3-[[2,5-dimethyl-6-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]pyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N7O5S/c1-18-26(31-17-25(29(37)38)35-42(39,40)23-9-7-22(41-3)8-10-23)32-19(2)33-28(18)36-15-12-20(13-16-36)24-11-6-21-5-4-14-30-27(21)34-24/h6-11,20,25,35H,4-5,12-17H2,1-3H3,(H,30,34)(H,37,38)(H,31,32,33)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHCNOMGODVIKB-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NCC(C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(N=C1N2CCC(CC2)C3=NC4=C(CCCN4)C=C3)C)NC[C@@H](C(=O)O)NS(=O)(=O)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320346-97-1
Record name GLPG-0187
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320346971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-0187
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12297
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-0187
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43A5P87Z4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Mechanisms of Action and Target Engagement of Glpg0187

Integrin Receptor Binding Profile of GLPG0187

Affinity and Selectivity for RGD-Integrin Receptors

This compound demonstrates high affinity for a range of αv-containing integrins as well as the α5β1 integrin. Its inhibitory activity has been quantified in solid-phase assays, revealing a nanomolar potency against these receptors. The compound's selectivity for these specific integrin subtypes is crucial to its therapeutic potential.

The inhibitory concentrations (IC50) of this compound for various RGD-integrin receptors are detailed in the table below. The low nanomolar values underscore the compound's potent antagonism of these targets.

Integrin ReceptorIC50 (nM)
αvβ11.3 researchgate.net
αvβ33.7 researchgate.net
αvβ52.0 researchgate.net
αvβ61.4 researchgate.net
αvβ81.2 researchgate.net
α5β17.7 researchgate.net

Comparative Analysis with Other Integrin Antagonists

When compared to other integrin antagonists, such as cilengitide (B523762), this compound exhibits a more potent and broader spectrum of activity. Research indicates that this compound possesses a stronger nanomolar affinity for a wider array of RGD integrin receptors. This broader inhibitory profile may offer a therapeutic advantage by simultaneously targeting multiple pathways involved in pathology.

Downstream Signaling Pathway Modulation by this compound

The binding of this compound to integrin receptors initiates a cascade of intracellular signaling events. By blocking the primary interaction between integrins and their ligands, this compound effectively modulates downstream pathways that are crucial for cell survival, proliferation, and migration.

Impact on FAK-Src-Akt Pathway

Integrin engagement with the ECM is a critical step in the activation of the Focal Adhesion Kinase (FAK), which in turn recruits and activates Src kinase. This FAK-Src complex is a central node in intracellular signaling, leading to the activation of numerous downstream effectors, including the PI3K-Akt pathway, which is fundamental for cell survival and proliferation.

While direct studies detailing this compound's effect on the FAK-Src complex are limited, its role as a potent integrin antagonist strongly suggests an inhibitory effect on this initial activation step. By preventing integrin clustering and activation, this compound would consequently block the recruitment and autophosphorylation of FAK, and subsequently, the activation of Src. This is supported by evidence demonstrating that treatment with this compound significantly reduces the expression of phosphorylated Akt (p-AktThr308) in various cell types. This reduction in active Akt indicates a successful disruption of the upstream FAK-Src signaling axis.

Influence on Erk Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathway is another critical signaling cascade that is influenced by integrin-mediated adhesion. The FAK-Src complex can activate the Ras-Raf-MEK-Erk pathway, which plays a pivotal role in regulating gene expression related to cell proliferation and differentiation.

Studies have shown that signaling through integrin subunit alpha V (ITGAV), a primary target of this compound, can activate the MAPK/Erk pathway in certain cellular contexts, such as in SMAD4-negative pancreatic ductal adenocarcinoma cells. researchgate.netnih.gov By inhibiting ITGAV, this compound is anticipated to attenuate the activation of the Erk pathway. This is further supported by findings where the pre-treatment of cells with a MEK inhibitor enhanced the inhibitory effects of this compound, suggesting a convergence of their mechanisms on the MAPK/Erk signaling cascade. nih.gov

Regulation of NF-kB Signaling

The Nuclear Factor-kappa B (NF-kB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. There is growing evidence that integrin signaling can cross-talk with the NF-kB pathway. For instance, transcriptomic analysis has revealed that high expression of TRAF4, a signaling adapter, can inhibit the NF-kB signaling pathway, and this process is influenced by integrin-related signaling. nih.gov

While direct studies on the effect of this compound on NF-kB are not yet prevalent, the inhibition of αv integrins by this compound may influence NF-kB activity. Research involving the knockdown of ITGAV has shown a correlation with a decrease in phosphorylated NF-kB-p65. nih.gov Given that this compound is a potent inhibitor of ITGAV-containing integrins, it is plausible that it can modulate NF-kB signaling, thereby affecting the expression of NF-kB target genes involved in inflammation and cell survival.

Modulation of Transforming Growth Factor-beta (TGF-β) Signaling Pathway

This compound exerts significant influence over the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of tumor microenvironment and immune response. aacrjournals.orge-century.us The compound's primary mechanism in this context is the prevention of TGF-β's conversion from its latent to its active form. nih.gove-century.us

TGF-β is typically secreted into the extracellular matrix in a latent, inactive state. nih.govtimothyspringer.org Its activation is a localized process that requires the binding of αv family integrins to an RGD sequence within the TGF-β prodomain. nih.govtimothyspringer.org This interaction is crucial for releasing the active TGF-β molecule, allowing it to bind to its receptors and initiate downstream signaling. nih.govtimothyspringer.org

This compound, by acting as a broad-spectrum inhibitor of RGD-binding integrins, directly obstructs this activation step. nih.govnih.gov By blocking integrins such as αvβ6, which are often found on tumor cells, this compound prevents the conformational change required to free active TGF-β from its latent complex. nih.govtimothyspringer.org This localized inhibition of TGF-β activation is a more targeted approach than systemic TGF-β inhibition. nih.gov

The activation of TGF-β receptors initiates an intracellular signaling cascade, most notably through the canonical SMAD pathway. e-century.usyoutube.com This involves the phosphorylation of SMAD2 and SMAD3, which then complex with SMAD4 and translocate to the nucleus to regulate gene transcription. e-century.usyoutube.com One of the genes whose expression is influenced by this pathway is Programmed Death-Ligand 1 (PD-L1), an immune checkpoint protein that helps cancer cells evade the immune system. nih.gov

Research has demonstrated that this compound-mediated inhibition of TGF-β activation leads to a reduction in the phosphorylation of SMAD2 (pSMAD2). nih.govaacrjournals.orge-century.us In studies using HCT116 colorectal cancer cells, treatment with this compound reduced pSMAD2 levels both in the absence and presence of exogenous TGF-β. aacrjournals.orge-century.us This inhibition of the SMAD pathway, in turn, leads to the downregulation of PD-L1 expression on cancer cells. nih.govnih.gov Western blot analysis has confirmed that while latent TGF-β increases PD-L1 expression, pre-treatment with a low dose of this compound can return PD-L1 levels back to a control state. nih.govnih.gov This mechanism suggests that this compound can sensitize cancer cells to T-cell-mediated killing by reducing their ability to use the PD-L1 checkpoint for immune evasion. nih.govaacrjournals.org

Cellular and Subcellular Effects of Integrin Modulation by this compound

As an inhibitor of multiple integrin receptors, this compound directly affects the fundamental interactions between cells and their surrounding extracellular matrix, leading to significant changes in cellular behavior. cancer.govnih.gov

Impact on Cell Adhesion and Migration Dynamics

Integrins are transmembrane glycoproteins that are essential for endothelial cell adhesion and migration. cancer.govnih.govsemanticscholar.org They mediate both cell-cell and cell-matrix interactions. By binding to and blocking key integrin subtypes, this compound effectively inhibits these adhesive processes. cancer.govnih.gov

In vitro studies have shown that this compound induces a loss of cell adhesion in a dose-dependent manner. nih.gov This disruption of adhesion subsequently impairs cell migration, a critical component of cancer metastasis. rndsystems.comyoutube.com The compound's ability to interfere with the physical linkages that cells use to move and invade surrounding tissues is a core aspect of its anti-neoplastic potential. cancer.govrndsystems.com

Influence on Cell Proliferation and Apoptosis Mechanisms

The direct cytotoxic effect of this compound on cancer cells appears to be minimal when administered alone. aacrjournals.orge-century.usrndsystems.com Studies on colorectal and prostate cancer cell lines indicate that this compound does not significantly inhibit cell growth or proliferation on its own. aacrjournals.orgrndsystems.com

However, its impact on cell survival is more nuanced. By causing cell detachment, this compound can induce a specific type of apoptosis known as anoikis in glioblastoma cells. nih.gov In some murine glioma cells, it has been shown to induce necrosis. rndsystems.com Furthermore, by downregulating PD-L1, this compound sensitizes cancer cells to immune-mediated killing by T-cells. nih.govaacrjournals.orgnih.gov Co-culture experiments revealed a dose-dependent increase in cancer cell death when treated with this compound in the presence of T-cells, an effect not observed when the cancer cells were treated with the drug alone. nih.gov

Effects of this compound on Cancer Cell Viability
Cell LineEffectConditionSource
HCT116 (Colorectal)Minimal direct cytotoxicityThis compound alone aacrjournals.org
HCT116 (Colorectal)Increased T-cell mediated killingCo-culture with TALL-104 T-cells nih.govaacrjournals.org
PC-3M-Pro4/luc (Prostate)No inhibition of cell growthThis compound alone rndsystems.com
Glioblastoma cellsInduces anoikis (apoptosis)This compound alone nih.gov
GL-261, SMA-560 (Murine Glioma)Induces necrosisThis compound alone rndsystems.com

Effects on Epithelial-Mesenchymal Transition (EMT) Processes

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics, such as cell-cell adhesion, and acquire a migratory, mesenchymal phenotype. frontiersin.orgnih.gov This transition is a critical step in cancer progression, enabling invasion and metastasis. youtube.comnih.gov Research indicates that this compound can suppress EMT in prostate cancer cells. rndsystems.com By inhibiting integrin signaling, which is crucial for the changes in cell adhesion and motility that define EMT, this compound helps maintain the epithelial phenotype and reduces the invasive potential of tumor cells. rndsystems.comfrontiersin.org

Summary of this compound's Molecular and Cellular Effects
Mechanism/EffectTarget/PathwayOutcomeSource
Prevention of Latent TGF-β Activationαv family integrinsBlocks release of active TGF-β nih.govtimothyspringer.org
SMAD Pathway InhibitionpSMAD2Reduces phosphorylation of SMAD2 aacrjournals.orge-century.us
Downregulation of PD-L1PD-L1 expressionDecreases immune checkpoint protein nih.govnih.gov
Impact on Cell AdhesionIntegrin-mediated adhesionInhibits cell-cell and cell-matrix interactions cancer.govnih.gov
Impact on Cell MigrationIntegrin-mediated motilityReduces cell migration and invasion rndsystems.com
Suppression of EMTEpithelial-Mesenchymal TransitionInhibits transition to mesenchymal state rndsystems.com

Role in Migrasome Biogenesis Inhibition

This compound has been identified as an inhibitor of migrasome biogenesis. medchemexpress.comnih.gov Migrasomes are newly discovered organelles that form on the retraction fibers of migrating cells. researchgate.netresearchgate.net The formation of these vesicular structures is intrinsically linked to the process of cell migration; therefore, substances that interfere with cell migration can also impact migrasome generation. nih.govresearchgate.net

The mechanism by which this compound inhibits the formation of migrasomes is directly related to its function as a broad-spectrum integrin receptor antagonist. medchemexpress.comnih.gov Integrins are transmembrane heterodimeric receptors that mediate cell-matrix interactions and are crucial for cell migration. nih.gov Specifically, both integrins and the protein TSPAN4 are highly enriched on migrasomes. nih.gov Research has demonstrated that the interaction between integrins and extracellular matrix components, such as fibronectin, promotes the formation of migrasomes. nih.gov

This compound exerts its inhibitory effect by targeting several RGD-motif dependent integrin receptors. medchemexpress.come-century.usnih.gov Its primary action involves blocking the activity of integrin α5β1, which plays a significant role in migrasome biogenesis. nih.gov Studies have shown that this compound inhibits the creation of migrasomes in a concentration-dependent manner, and this inhibition occurs without causing cytotoxicity. nih.gov By blocking these key integrin receptors, this compound disrupts the necessary cell-matrix interactions that underpin cell migration and, consequently, the formation of migrasomes.

The selectivity of this compound for several RGD integrin receptors has been quantified, highlighting its potency as an antagonist.

Table 1: Inhibitory Activity of this compound on Various Integrin Receptors

Integrin ReceptorIC50 (nM)
αvβ11.3
αvβ33.7
αvβ52.0
αvβ61.4
αvβ81.2
α5β17.7

Data sourced from solid-phase assays demonstrating the half-maximal inhibitory concentration (IC50) of this compound for several RGD integrin receptors. medchemexpress.com

The inhibition of these specific integrins by this compound leads to a reduction in cell migration, which in turn leads to a marked decrease in the number of migrasomes formed. nih.gov This underscores the dependency of migrasome biogenesis on integrin-mediated cell adhesion and migration.

Preclinical Research Findings of Glpg0187

In Vitro Efficacy Studies

In vitro studies have demonstrated several key effects of GLPG0187 on cellular processes critical to angiogenesis, bone remodeling, and cancer progression.

This compound has been shown to significantly inhibit angiogenesis in in vitro assays nih.govtargetmol.commedchemexpress.comnih.govresearchgate.netd-nb.infosemanticscholar.org. Angiogenesis, the formation of new blood vessels, is a process that relies on integrins, particularly αv integrins, for endothelial cell adhesion and migration nih.govsemanticscholar.org. Studies indicate that this compound's antagonistic activity against these integrins contributes to its anti-angiogenic effects observed in cellular models nih.govsemanticscholar.org.

In addition to its effects on angiogenesis, this compound has demonstrated the ability to inhibit osteoclastogenesis in vitro nih.govtargetmol.commedchemexpress.comnih.govresearchgate.netd-nb.infosemanticscholar.org. Osteoclastogenesis is the differentiation of precursor cells into osteoclasts, which are responsible for bone resorption. Integrin signaling is crucial for this process nih.govd-nb.info. In vitro data indicates that this compound reduces osteoclast formation and bone resorption at levels comparable to established agents like zoledronate in some models nih.govsemanticscholar.org.

Research using various cancer cell lines has investigated the direct effects of this compound on tumor cell characteristics. This compound targets several RGD (Arg-Gly-Asp) integrin receptors, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1, with varying affinities in solid-phase assays targetmol.commedchemexpress.com.

Treatment with this compound has been shown to diminish the size of the aldehyde dehydrogenase high (ALDHhi) subpopulation in prostate and bladder cancer cell lines in a dose-dependent manner targetmol.comnih.govplos.orgresearchgate.net. The ALDHhi subpopulation is often associated with cancer stem cell-like properties and increased metastatic potential nih.govplos.orgoncotarget.com. This suggests that this compound may impact this specific cell population within tumors targetmol.comnih.govplos.orgresearchgate.net.

In vitro studies have consistently shown that this compound significantly reduces tumor cell migration and proliferation in various cancer cell lines targetmol.commedchemexpress.comnih.govplos.orgmedchemexpress.com. For instance, treatment of human C4-2B prostate cancer cells with this compound dose-dependently decreased migration nih.gov. Similarly, this compound markedly reduces cell proliferation at various concentrations targetmol.commedchemexpress.commedchemexpress.com. This effect on migration and proliferation is observed across different cancer cell types targetmol.commedchemexpress.complos.org.

Treatment with this compound has been observed to result in cell rounding and clumping in cellular models targetmol.commedchemexpress.commedchemexpress.comfluoroprobe.com. This morphological change can be indicative of altered cell adhesion properties, consistent with this compound's mechanism as an integrin antagonist, which interferes with cell-extracellular matrix interactions targetmol.commedchemexpress.comnih.gov.

Summary of In Vitro Findings (Illustrative Data Points from Search Results)

In Vitro EffectCellular Model / AssayKey FindingSource
Inhibition of AngiogenesisIn vitro angiogenesis assaysSignificant and dose-dependent inhibition nih.govsemanticscholar.org
Suppression of OsteoclastogenesisIn vitro osteoclastogenesis modelsInhibition of osteoclast formation and bone resorption nih.govsemanticscholar.org
Reduction of ALDHhi SubpopulationProstate and bladder cancer cell lines (e.g., C4-2B)Dose-dependent decrease in the percentage of ALDHhi cells targetmol.comnih.govplos.orgresearchgate.net
Reduction of Tumor Cell MigrationHuman prostate cancer cells (e.g., C4-2B)Dose-dependent decrease in migratory ability targetmol.commedchemexpress.comnih.gov
Reduction of Tumor Cell ProliferationVarious cancer cell linesMarkedly reduces cell proliferation at tested concentrations targetmol.commedchemexpress.commedchemexpress.com
Induction of Cell Rounding/ClumpingCellular models (e.g., prostate cancer cells)Observed morphological changes consistent with altered adhesion targetmol.commedchemexpress.commedchemexpress.comfluoroprobe.com

Note: The data points in this table are illustrative summaries derived from the provided search snippets and may not represent comprehensive quantitative data from the original studies.

Effects on Cancer Cell Lines

In Vivo Efficacy Studies in Animal Models

Preclinical studies utilizing various animal models have explored the in vivo efficacy of this compound in inhibiting cancer progression. These models often involve xenografting human cancer cells into immunocompromised mice or using genetically modified zebrafish. nih.govnih.gov

Inhibition of Tumor Growth in Xenograft Models

This compound has demonstrated the ability to inhibit tumor growth in xenograft models. For instance, in a mouse xenograft model of human breast cancer, this compound inhibited the progression of bone metastasis, which is associated with tumor growth in the bone microenvironment. nih.govnih.gov Studies using prostate cancer cell lines in animal models also showed that this compound markedly reduced metastatic tumor growth. medchemexpress.comnih.govsemanticscholar.org While some studies indicate a reduction in metastatic tumor growth, direct inhibition of primary tumor growth independent of the metastatic setting has also been observed in certain xenograft models. onderzoekmetmensen.nl

Attenuation of Metastatic Progression

A significant focus of the preclinical research on this compound has been its effects on metastatic progression. Studies in both zebrafish and mouse xenograft models have shown that this compound can inhibit cancer cell invasion and metastasis. nih.govnih.govmdpi.com The compound's ability to block αv integrins, which are frequently associated with tumor cell adhesion, migration, and invasion, is believed to contribute to these anti-metastatic effects. medchemexpress.comnih.govnih.gov

Suppression of Bone Metastasis Formation and Progression

This compound has shown efficacy in suppressing the formation and progression of bone metastasis in animal models of breast and prostate cancer. medchemexpress.comnih.govnih.govsemanticscholar.orgonderzoekmetmensen.nlresearchgate.netnih.govd-nb.info In mouse models of breast cancer bone metastasis, this compound inhibited the progression of established bone metastasis. nih.govnih.gov In prostate cancer bone metastasis models, this compound significantly inhibited the number of bone metastases per mouse and reduced bone tumor burden in both preventive and curative treatment protocols. medchemexpress.comsemanticscholar.org The inhibition of bone metastasis progression and the formation of new bone metastases during the treatment period were significantly inhibited by this compound. medchemexpress.comtargetmol.com Histomorphometric evaluations in animal models have indicated strong bone-sparing effects and a reduction in bone tumor burden with this compound treatment. onderzoekmetmensen.nl

Table 1: Effect of this compound on Bone Metastasis in Mouse Models

Cancer TypeModelObserved EffectSource
Breast CancerMouse xenograft (MDA-MB-231/BO2 cells)Inhibited progression of established bone metastasis nih.govnih.gov
Prostate CancerMouse xenograft (PC-3M-Pro4/luc cells)Markedly reduced metastatic tumor growth, inhibited bone metastases/mouse, inhibited progression and formation of new bone metastases medchemexpress.comsemanticscholar.org
Inhibition of Visceral Metastasis

Beyond bone metastasis, preclinical studies have also indicated that this compound can inhibit the formation and progression of visceral metastases in mouse cancer models, including those for prostate and breast cancer. onderzoekmetmensen.nlresearchgate.netnih.govd-nb.info

Anti-angiogenic Effects in Live Organism Models

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Preclinical models, both in vitro and in vivo, have demonstrated that this compound significantly inhibits angiogenesis. nih.govsemanticscholar.orgnih.govd-nb.inforesearchgate.netrndsystems.comresearchgate.net In an in vivo model using neonatal mouse tails, this compound treatment resulted in a significant delay in the invasion of caudal vertebrae by blood vessels. semanticscholar.orgresearchgate.net Studies using fetal murine metatarsals also showed that this compound prevented the outgrowth of capillary structures in a dose-dependent manner. semanticscholar.orgresearchgate.net

Table 2: Anti-angiogenic Effects of this compound in Live Organism Models

ModelObserved EffectSource
Neonatal mouse tails (caudal vertebrae)Significant delay in invasion by blood vessels semanticscholar.orgresearchgate.net
Fetal murine metatarsalsDose-dependent prevention of capillary structure outgrowth semanticscholar.orgresearchgate.net

Anti-bone Resorption Effects in Live Organism Models

Integrin signaling is important for bone resorption by osteoclasts. nih.govd-nb.info this compound has been shown to be a potent inhibitor of osteoclastic bone resorption in in vivo models. medchemexpress.comnih.govsemanticscholar.orgrndsystems.com Studies in mice demonstrated that this compound significantly inhibited osteoclastic bone resorption and bone loss. semanticscholar.orgnih.govd-nb.inforesearchgate.net The levels of inhibition were reported to be comparable to those achieved with the bisphosphonate zoledronate, a standard treatment for bone resorption. semanticscholar.org

Table 3: Anti-bone Resorption Effects of this compound in Live Organism Models

ModelObserved EffectSource
MiceSignificant inhibition of osteoclastic bone resorption semanticscholar.orgnih.govd-nb.info
MiceInhibition of bone loss semanticscholar.orgnih.govd-nb.inforesearchgate.net

Immunomodulatory Effects in Tumor Microenvironment

Preclinical investigations into the chemical compound this compound have revealed significant immunomodulatory effects within the tumor microenvironment, primarily mediated through its action as a broad-spectrum integrin inhibitor. This compound targets several RGD-binding integrin receptor subtypes, including αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1, which are involved in various processes critical to tumor progression and immune evasion. nih.govnih.govuni.lu

A key mechanism by which this compound influences the tumor microenvironment is through the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. The αvβ6 integrin, often expressed on tumor cells, plays a crucial role in activating latent TGF-β into its active form. cenmed.combiomedical-informatics.net By blocking this integrin, this compound prevents the local activation of TGF-β, thereby reducing downstream signaling. cenmed.combiomedical-informatics.net

Reduced TGF-β signaling has been hypothesized to lead to a downregulation of programmed death-ligand 1 (PD-L1) expression on cancer cells. cenmed.combiomedical-informatics.netfishersci.no PD-L1 is an immune checkpoint protein that, when bound to PD-1 on immune cells, suppresses anti-tumor immune responses. biomedical-informatics.net By decreasing PD-L1 expression, this compound may enhance the ability of immune cells, particularly T-cells, to recognize and kill cancer cells. cenmed.combiomedical-informatics.net

In vitro co-culture experiments using colorectal cancer cells (HCT-116) and T-cells (TALL-104) have provided evidence supporting this mechanism. Treatment with this compound resulted in dose-dependent killing of cancer cells in the presence of T-cells, suggesting that integrin inhibition sensitizes cancer cells to immune-mediated attack. cenmed.combiomedical-informatics.netnih.gov This effect was observed in both wild-type and p53-deficient HCT-116 cells, indicating a mechanism independent of p53 status. nih.gov

Western blot analysis further supported the link between this compound and PD-L1 modulation. In HCT-116 cells, latent-TGF-β was shown to increase PD-L1 expression, and treatment with a low dose of this compound was able to mitigate this effect, returning PD-L1 expression levels closer to control levels. cenmed.combiomedical-informatics.net Flow cytometry experiments also corroborated the findings of increased T-cell killing of HCT116WT cells upon this compound treatment. cenmed.com

Beyond its effects on TGF-β and PD-L1, this compound, as an integrin inhibitor, also impacts cancer cell adhesion, leading to cell detachment in in vitro models. cenmed.com The collective preclinical data suggest that targeting integrins with compounds like this compound represents a promising strategy to modulate the immune tumor microenvironment and enhance anti-tumor immunity, particularly in cancers where TGF-β plays a significant role in immune evasion. nih.gov

Summary of Key In Vitro Findings on Immunomodulation

Study ModelThis compound EffectProposed MechanismReference
HCT-116 cancer cells + TALL-104 T-cells (co-culture)Increased dose-dependent cancer cell killingSensitization to immune cell killing cenmed.combiomedical-informatics.netnih.gov
HCT-116 cells (Western Blot)Rescued latent-TGF-β induced increase in PD-L1 expression (at low dose)Inhibition of TGF-β signaling leading to PD-L1 downregulation cenmed.combiomedical-informatics.net
HCT116WT cells + TALL-104 T-cells (Flow Cytometry)Increased T-cell killing of cancer cellsEnhanced immune response cenmed.com
HCT-116 cellsInduced loss of cell adhesionIntegrin inhibition cenmed.com

Clinical Development and Pharmacodynamic Profiling of Glpg0187

Phase I Clinical Studies in Healthy Volunteers

Initial clinical evaluation of GLPG0187 included Phase I studies in healthy volunteers glpg.comaacrjournals.org. These first-in-human trials aimed to assess the safety, tolerability, and pharmacokinetic properties of the compound, as well as to evaluate biomarkers to inform later studies glpg.com. A single ascending dose study was performed where this compound was administered subcutaneously and orally aacrjournals.org.

Pharmacodynamic Marker Assessment

In the Phase I study involving healthy volunteers, pharmacodynamic behavior was assessed aacrjournals.org. A key pharmacodynamic marker evaluated was C-terminal telopeptide of type I collagen (CTX), a well-established indicator of bone turnover aacrjournals.orgnih.govd-nb.info. This compound was shown to dose-proportionally decrease plasma CTX levels, indicating inhibition of osteoclast activity aacrjournals.org. This finding provided evidence of the compound's pharmacodynamic effect on bone resorption markers in humans, consistent with its preclinical profile aacrjournals.orgnih.govd-nb.info.

Phase I/Ib Clinical Studies in Patients with Advanced Malignancies

Following studies in healthy volunteers, this compound progressed to Phase Ib clinical trials in patients with advanced solid tumors nih.govglpg.comnih.govnus.edu.sg. These studies were designed to further investigate the compound's profile in a patient population.

Patient Cohorts and Study Design

An open-label, dose-escalating Phase Ib study was conducted to assess this compound in patients with advanced malignant solid tumors, including those with progressive high-grade glioma nih.govnih.govd-nb.infonus.edu.sg. Patients with advanced, recurrent, or metastatic cancer who were refractory to standard therapy or for whom no standard therapy existed were eligible glpg.com. The study utilized a modified 3 + 3 dose escalation design with anticipated dose levels ranging from 20 to 400 mg/day nih.govnih.govd-nb.inforesearchgate.net. This compound was administered as a continuous intravenous infusion, a route chosen to ensure continuous target inhibition given its relatively short half-life observed with oral administration in healthy volunteers nih.govd-nb.info. Twenty patients were enrolled in this study nih.govnih.govd-nb.inforesearchgate.net.

Pharmacokinetic Profile Analysis

Pharmacokinetic (PK) analysis was a key component of the Phase I/Ib studies in cancer patients nih.govnih.govd-nb.inforesearchgate.net. Plasma concentrations of this compound were measured to characterize its PK profile nih.govnih.govd-nb.inforesearchgate.net. Upon continuous intravenous infusion, this compound exhibited dose-proportional PK profiles across the tested dose range nih.govnih.govd-nb.inforesearchgate.net. The analysis showed a short average distribution half-life of 0.16 hours and an elimination half-life of 3.8 hours nih.govnih.govd-nb.inforesearchgate.net. The continuous infusion method successfully maintained this compound plasma concentration during the study period d-nb.info.

A summary of observed pharmacokinetic parameters from the continuous infusion study in patients is presented below:

ParameterAverage ValueUnit
Distribution Half-life0.16h
Elimination Half-life3.8h
Total Plasma Clearance40.1L/h
PK Profile (Continuous Infusion)Dose-proportional-

Pharmacodynamic Evidence of Target Engagement

Pharmacodynamic (PD) assessment was also performed in the patient study using CTX as a surrogate PD marker for bone turnover and integrin inhibition nih.govnih.govd-nb.inforesearchgate.net. Decreases in serum CTX levels were observed, and these decreases were independent of the specific dose administered nih.govnih.govd-nb.inforesearchgate.net. This finding suggested that target engagement was achieved even at the lowest dose level tested in the patient cohort nih.govnih.govd-nb.inforesearchgate.net. Preclinical data had also shown that this compound binds to target RGD-integrin receptors in tumors and metastases in vivo, supporting the concept of target engagement researchgate.net.

Assessment of Monotherapy Efficacy in Clinical Settings

A secondary objective of the Phase Ib study in patients with advanced malignancies was to evaluate preliminary signs of efficacy using standard criteria such as RECIST 1.1 glpg.com. Despite demonstrating target engagement, continuous infusion of this compound as a single agent did not result in tumor responses nih.govnih.govd-nb.inforesearchgate.net. The study concluded that continuous infusion of this compound failed to show signs of monotherapy efficacy in this patient population nih.govnih.govd-nb.inforesearchgate.nettaylorandfrancis.comd-nb.info. This outcome contributed to the understanding that integrin inhibition as a monotherapy in advanced cancers may face challenges, similar to observations with other integrin antagonists like cilengitide (B523762) taylorandfrancis.comd-nb.infomdpi.com.

Therapeutic Implications and Potential Applications of Glpg0187

Oncological Applications

The role of integrins in cancer cell adhesion, migration, invasion, and angiogenesis makes them attractive targets for cancer therapy cancer.govnih.govresearchgate.net. GLPG0187, as a broad-spectrum integrin antagonist, has been explored for its potential in various oncological settings.

Metastatic Cancer Management

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality nih.gov. Integrins are deeply involved in the processes of epithelial-mesenchymal transition (EMT), cell migration, invasion, and establishment of secondary tumors researchgate.net. This compound has demonstrated preclinical activity in inhibiting these processes.

Studies have shown that blocking αv-integrins with this compound markedly reduces metastatic tumor growth in preclinical models medchemexpress.comglpg.comtechnologynetworks.com. Specifically, in models of prostate cancer bone metastasis, this compound treatment significantly lowered bone tumor burden and inhibited the formation of new bone metastases medchemexpress.comglpg.comtechnologynetworks.comcaymanchem.com. It has been shown to inhibit osteoclastic bone resorption and angiogenesis, processes critical for bone metastasis medchemexpress.comcaymanchem.com. This compound also reduced EMT and migration of prostate cancer cells in a dose-dependent manner in vitro caymanchem.comresearchgate.net.

Preclinical data suggested that this compound could affect several steps in cancer disease progression, potentially slowing the growth of existing bone metastases and protecting organs from invading cancer cells glpg.comtechnologynetworks.com.

Glioma Treatment Strategies

Gliomas, particularly high-grade gliomas like glioblastoma (GBM), are aggressive brain tumors characterized by their invasive nature mdpi.comresearchgate.netmdpi.com. Integrins are known to play key roles in glioma invasion and pathogenesis mdpi.comresearchgate.netmdpi.com.

This compound has shown effectiveness against glioma cells in preclinical studies mdpi.comcaymanchem.commdpi.comrndsystems.com. It has been reported to induce detachment and necrosis of murine glioma cells in vitro caymanchem.comrndsystems.com. Preliminary results from a Phase I study in patients with progressive high-grade glioma and other solid tumors confirmed a favorable toxicity profile and showed early signs of clinical response mdpi.commdpi.comnih.gov. While single-agent treatment in this study did not result in tumor responses, the compound was well tolerated and showed signs of target engagement nih.govresearchgate.net. Further evaluation in advanced clinical phases, potentially in combination with standard therapies like radio- or chemotherapies, has been suggested mdpi.com.

Role in Modulating Tumor Microenvironment and Immune Evasion

The tumor microenvironment (TME) is a complex ecosystem that influences tumor growth, progression, and response to therapy nih.govnih.govresearchgate.net. Immunosuppressive signals and cell types within the TME contribute to immune evasion by cancer cells nih.gove-century.us. Transforming growth factor-beta (TGF-β) is a key immunosuppressive cytokine in the TME that promotes immune evasion nih.govnih.govmdpi.come-century.us.

This compound, as an integrin inhibitor, can modulate the TME and potentially counteract immune evasion. It has been shown to prevent the activation of latent TGF-β by binding to specific integrin receptors, particularly αvβ6, which is predominantly found on tumor cells nih.govnih.govmdpi.come-century.uswilddata.cnaacrjournals.orgresearchgate.net. By blocking αvβ6, this compound can reduce TGF-β signaling, thereby potentially reducing immune evasion nih.govnih.govaacrjournals.orgresearchgate.net.

Research has demonstrated that integrin inhibition by this compound can lead to the downregulation of immune checkpoint protein PD-L1 on cancer cells, which is hypothesized to be a mechanism for enhanced anti-tumor immune activity nih.govaacrjournals.orgresearchgate.net. Studies using colorectal cancer cells showed that this compound treatment reduced PD-L1 expression, particularly at lower concentrations nih.govaacrjournals.orgresearchgate.net.

Modulating the immunosuppressive TME through integrin inhibition presents an opportunity for synergy with immunotherapies, such as immune checkpoint blockade (ICB) therapies nih.govmdpi.com. By reducing TGF-β signaling and downregulating PD-L1, this compound may sensitize cancer cells to immune-mediated killing nih.govnih.govaacrjournals.orgresearchgate.net.

In co-culture experiments with colorectal cancer cells and T cells, this compound led to a dose-dependent increase in cancer cell killing by T cells nih.govnih.gov. While not always demonstrating formal synergy (greater than the sum of individual effects), the combination showed considerably more cancer cell death than either agent alone nih.gov. This suggests that integrin inhibition may be sensitizing cancer cells to immune cells nih.govaacrjournals.orgresearchgate.net. Further research is needed to optimize dosing and timing to potentially achieve synergy and maintain immuno-stimulatory effects while minimizing potential toxicity to immune cells at higher concentrations nih.gov.

Preclinical data support the concept that targeting TGF-β signaling through integrin receptor blockade with compounds like this compound could be a novel immune-based therapeutic strategy for certain cancers nih.gove-century.us.

Here is a summary of preclinical findings related to this compound's effects on cancer cells and the tumor microenvironment:

Cancer Type (Preclinical Models)Observed Effects of this compoundRelevant Integrin TargetsSource(s)
Prostate Cancer (Bone Metastasis)Reduced metastatic tumor growth, inhibited bone metastases formation, inhibited osteoclastic bone resorption, inhibited angiogenesis, reduced EMT and migration.αv-integrins (specifically mentioned αvβ3), RGD integrins medchemexpress.comglpg.comtechnologynetworks.comcaymanchem.comresearchgate.net
Colorectal CancerIncreased T-cell killing of cancer cells, reduced TGF-β signaling, downregulated PD-L1 expression.αvβ1, αvβ3, αvβ5, αvβ6, α5β1 (emphasis on αvβ6) nih.govnih.gove-century.uswilddata.cnaacrjournals.orgresearchgate.net
Glioma (Murine)Induced detachment and necrosis of glioma cells.αv integrin receptors caymanchem.comrndsystems.com
Breast CancerAnti-tumor activity in preclinical models.RGD integrins mdpi.comresearchgate.net

Non-Oncological Explorations

Beyond oncology, the role of integrins in various physiological and pathological processes, particularly those involving tissue remodeling and inflammation, has led to the exploration of integrin inhibitors like this compound in other disease areas.

Potential in Fibrosis-Related Diseases

Fibrosis, the excessive accumulation of extracellular matrix leading to tissue scarring and organ dysfunction, is a significant contributor to morbidity and mortality in various diseases affecting organs such as the lungs, liver, kidneys, and skin rsc.org. TGF-β is a key pro-fibrotic cytokine, and its activation from a latent form often involves integrins, particularly αv integrins like αvβ6 mdpi.comrsc.orgmedrxiv.org.

This compound, by inhibiting αv integrins and consequently preventing the activation of TGF-β, has shown potential in the treatment of fibrosis-related diseases mdpi.comrsc.orgresearchgate.netmedrxiv.orgbioglyco.com. Preclinical studies investigating αV integrin inhibition, including with this compound, have shown promise in attenuating fibrosis in animal models of cardiac fibrosis and systemic sclerosis medrxiv.org. More recently, investigations into small-molecule inhibitors targeting ITGαV, such as this compound, have been used in studies related to idiopathic pulmonary fibrosis and other conditions involving fibrotic responses researchgate.net.

Studies have evaluated the effectiveness of this compound in limiting TGF-β1 release in cultured vascular smooth muscle cells, showing a significant reduction, particularly in cells derived from patients with Marfan Syndrome, a condition associated with aortic aneurysms and fibrosis medrxiv.org. This compound also downregulated the expression of collagen I, a major component of fibrotic tissue, in these cells medrxiv.org. These findings support the important involvement of integrins, especially αV integrin, in conditions like thoracic aortic aneurysms and the potential of inhibitors like this compound to limit pro-fibrotic pathways medrxiv.org.

The ability of this compound to suppress radiation pneumonitis, a form of lung injury involving inflammation and fibrotic tissue formation, in a preclinical model further highlights its potential in fibrosis. This effect was observed even in mice lacking the TRAIL pathway, suggesting that this compound's impact was likely mediated through the inhibition of TGF-β aacrjournals.org.

While the development of this compound in oncology appears to have been halted, its potential in treating various fibrosis-related diseases by targeting αvβ6 integrin, which is involved in tissue fibrosis, continues to be explored rsc.orgbioglyco.com.

Investigation in Viral Pathogenesis

Research has explored the role of integrins as potential alternative or co-receptors for viral entry into host cells. The presence of an RGD (Arg-Gly-Asp) motif in the spike protein of some viruses, such as SARS-CoV-2, suggests a mechanism for binding to RGD-binding integrins on human cells, which could facilitate viral infection. nih.govmdpi.comnih.gov this compound, as a broad-spectrum inhibitor targeting several RGD-binding integrins including αvβ1, αvβ3, αvβ5, αvβ6, and α5β1, has been investigated for its ability to block this potential route of viral entry and influence viral pathogenesis. nih.govmdpi.comnih.gov

Blockade of Pseudovirus Infection of Airway Epithelial Cells

Studies utilizing pseudovirus systems have provided evidence that this compound can effectively block the infection of airway epithelial cells. Pseudoviruses, engineered to express viral spike proteins on their surface, mimic the entry mechanism of authentic viruses. Research using SARS-CoV-2 pseudoviruses, including variants like Delta and Omicron, has shown that this compound inhibits pseudovirus infection of human small airway epithelial (HSAE) cells in a dose-dependent manner. mdpi.comsciety.orgdntb.gov.uaresearchgate.netresearchgate.netmedrxiv.org The inhibitory effect was observed across multiple viral variants, with this compound demonstrating more significant inhibition against Omicron and Delta pseudoviruses compared to other variants in some studies. mdpi.comsciety.orgdntb.gov.uaresearchgate.netmedrxiv.org

Table 1: Inhibition of SARS-CoV-2 Pseudovirus Variants in Small Airway Epithelial Cells by this compound

These findings suggest that targeting integrins with inhibitors like this compound could be a strategy to prevent viral entry into airway epithelial cells, potentially limiting the initial stages of infection. mdpi.comtechnologypublisher.com

Attenuation of Disease Severity via TGF-β1 Activation Inhibition

Integrins are known to play a significant role in the activation of latent transforming growth factor beta (TGF-β). nih.govmdpi.com TGF-β is a growth factor involved in various cellular processes, including immune responses, fibrosis, and potentially viral replication. mdpi.com The latent TGF-β complex contains an RGD integrin-binding site, which facilitates its activation by RGD-binding integrins. mdpi.com Elevated levels of TGF-β have been reported in patients with severe viral infections, such as COVID-19, and may contribute to complications like lung injury and inflammation. nih.govmdpi.com

By inhibiting RGD-binding integrins, this compound has the potential to reduce the activation of TGF-β1. nih.govmdpi.comresearchgate.netmedrxiv.org This inhibition of TGF-β1 activation could mitigate some of the downstream effects mediated by active TGF-β, potentially leading to an attenuation of disease severity in viral infections. nih.govmdpi.comresearchgate.netmedrxiv.orgnews-medical.net Studies have indicated that integrin inhibition may be particularly beneficial for patient populations with high levels of TGF-β, such as the elderly and those with certain pre-existing conditions. nih.govnews-medical.net

Synergistic Effects with MEK Inhibitors

Research has also explored the potential for synergistic effects between this compound and MEK inhibitors in inhibiting viral infection. MEK inhibitors, such as VS-6766, have been shown to reduce the cellular expression of ACE2, another receptor utilized by some viruses for entry, and inhibit pseudovirus infection. nih.govmdpi.commdpi.com

Studies have hypothesized that combining this compound with a MEK inhibitor could result in an additive or synergistic inhibitory effect on pseudovirus infection of lung epithelial cells. nih.govmdpi.com Pre-treatment of human small airway epithelial cells with a MEK inhibitor like VS-6766 has been shown to enhance the inhibition of pseudovirus infection by this compound. nih.govmdpi.comdntb.gov.uaresearchgate.netmedrxiv.orgtechnologypublisher.com This suggests that a combinatorial approach targeting both integrin-mediated and ACE2-mediated entry pathways could offer a more potent therapeutic strategy against viral infections. nih.govmdpi.com

Table 2: Combined Effect of this compound and VS-6766 on Pseudovirus Infection Inhibition

Further investigation into the mechanisms underlying this synergistic effect could help optimize combination therapies for viral diseases. nih.govmdpi.com

Future Directions and Research Perspectives for Glpg0187

Exploration of Combination Therapies with GLPG0187

The complex nature of diseases where integrins play a significant role, such as cancer and fibrotic conditions, often necessitates multi-modal therapeutic approaches. Combining integrin inhibition with other therapeutic strategies represents a key area of future research for this compound.

Rationale for Combined Modality Approaches

The rationale for combining this compound with other agents stems from the multifaceted roles of integrins in disease progression. Integrins are involved in cell adhesion, migration, invasion, angiogenesis, and the regulation of growth factors like TGF-β, which can promote fibrosis, immunosuppression, and tumor growth medrxiv.orgnih.govmdpi.comnews-medical.netnih.govnus.edu.sge-century.usnih.govaacrjournals.orgaacrjournals.orgnih.govd-nb.infomdpi.comresearchgate.netresearchgate.net. By inhibiting multiple RGD-binding integrins (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1), this compound can disrupt several key processes simultaneously mdpi.comnih.govnih.govd-nb.inforesearchgate.netnih.govmedchemexpress.com. However, targeting a single pathway or family of proteins may not be sufficient to overcome redundant signaling pathways or compensatory mechanisms that contribute to disease resistance or progression.

Combining this compound with agents that target complementary pathways or have distinct mechanisms of action could lead to enhanced therapeutic efficacy, overcome resistance mechanisms, and potentially reduce the effective dose of individual agents, thereby potentially impacting tolerability profiles (though safety and tolerability are outside the scope of this article). Preclinical studies have shown that integrin inhibition can influence the tumor microenvironment and immune cell function, providing a rationale for combinations with immunotherapies nih.govnus.edu.sge-century.usnih.govaacrjournals.orgaacrjournals.org. Furthermore, in the context of viral infections like COVID-19, targeting host factors like integrins in combination with antiviral agents or other host-directed therapies could offer a synergistic approach to inhibit viral entry and mitigate disease severity medrxiv.orgmdpi.comnews-medical.netnih.govnih.gov.

Preclinical and Clinical Strategies for Combination Regimens

Preclinical research has provided evidence supporting the investigation of specific combination regimens involving this compound. In breast cancer models, combining this compound with the antiresorptive agent zoledronate or the chemotherapeutic agent paclitaxel (B517696) resulted in superior activity compared to monotherapy in inhibiting bone metastasis and associated osteolytic lesions nih.gov. These findings suggest that targeting integrins involved in cell-matrix interactions and bone remodeling can enhance the effects of standard-of-care treatments in metastatic settings nih.gov.

Another area of preclinical investigation involves combining this compound with MEK inhibitors. Studies in airway epithelial cells have demonstrated that pre-treatment with the MEK inhibitor VS-6766 enhanced the inhibitory effect of this compound on SARS-CoV-2 pseudovirus infection medrxiv.orgmdpi.comnih.govnih.gov. This combination strategy targets both integrin-mediated viral entry and potentially MEK-regulated pathways involved in viral replication or host response medrxiv.orgmdpi.comnih.govnih.gov.

In colorectal cancer, preclinical studies suggest that inhibiting TGF-β signaling through integrin blockade with this compound may boost T-cell killing of mismatch repair-deficient cells and that a combination with anti-GDF-15 warrants further investigation nih.govnus.edu.sge-century.usaacrjournals.orgaacrjournals.org. This highlights the potential for this compound to be used in combination with immunomodulatory agents.

Clinically, the future strategy involves evaluating this compound in advanced clinical phases in combination with standard radio- or chemotherapies, particularly in indications like glioma where it has shown some effectiveness in preclinical and early clinical studies mdpi.com. Designing clinical trials to assess the efficacy and potential synergistic effects of this compound in combination with various therapeutic partners is a critical next step to translate promising preclinical findings into clinical benefit.

Identification of Biomarkers for Patient Selection and Response Prediction

Identifying predictive and pharmacodynamic biomarkers is crucial for optimizing the use of integrin inhibitors like this compound and improving clinical outcomes. The variable expression of integrins in different tumor types and in the tumor microenvironment suggests that patient selection based on integrin expression levels or related pathway activation could enhance treatment response researchgate.netmdpi.comclinmedjournals.org.

Research is focused on developing and validating biomarkers that can identify patients most likely to respond to this compound therapy, either as a monotherapy or in combination. Imaging techniques utilizing RGD-based radiotracers are being explored as valuable tools for the non-invasive assessment of integrin expression, particularly αvβ3, which could aid in selecting patients for integrin-targeted therapies in indications like glioma mdpi.com.

Furthermore, pharmacodynamic biomarkers are needed to confirm target engagement and assess the biological effect of this compound in patients. In a Phase I study, decreases in serum C-terminal telopeptide of type I collagen (CTX) levels were observed, suggesting target engagement at the lowest dose level tested d-nb.inforesearchgate.netnih.gov. Future research will likely involve the identification and validation of additional pharmacodynamic markers that reflect the inhibition of specific integrin-mediated pathways relevant to the disease being treated. Understanding how this compound modulates downstream signaling pathways (e.g., TGF-β, FAK, Akt) and the tumor microenvironment could lead to the discovery of novel predictive and pharmacodynamic biomarkers medrxiv.orgnih.govmdpi.comnews-medical.netnih.govnus.edu.sge-century.usnih.govaacrjournals.orgaacrjournals.orgnih.govmdpi.comresearchgate.net.

Development of Advanced Delivery Systems and Formulation Strategies

Optimizing the delivery and formulation of this compound is an important area for future research, particularly considering that suboptimal drug delivery efficiency has been suggested as a potential reason for the limited efficacy observed in some previous clinical trials of integrin-targeted therapies mdpi.com.

Future directions include exploring advanced drug delivery systems that can improve the targeting of this compound to sites of disease, such as tumors or fibrotic tissues, thereby increasing local concentration and minimizing potential off-target effects. Strategies could involve the use of nanoparticles, liposomes, or other drug delivery vehicles that are designed to accumulate in the target tissue.

Furthermore, research into novel formulation strategies for this compound is ongoing. A bioavailability study of two formulations of an isopropyl malonate prodrug of this compound in healthy male subjects has been conducted, indicating efforts to develop improved formulations nus.edu.sg. Future work may focus on developing formulations that enhance solubility, stability, and pharmacokinetic properties, potentially allowing for different routes of administration or improved dosing schedules. The potential of using RGD peptides, which target integrins, as components of drug delivery systems to selectively deliver therapeutic payloads to integrin-expressing cells is also an area of interest that could potentially be applied to or combined with this compound research mdpi.com.

Investigation of Novel Integrin-Mediated Pathways and Their Modulation by this compound

While this compound is known to target a specific set of RGD-binding integrins, ongoing research continues to uncover novel integrin-mediated pathways and gain a deeper understanding of how this compound modulates these complex signaling networks.

Future investigations will likely delve further into the specific roles of individual integrin subtypes targeted by this compound (αvβ1, αvβ3, αvβ5, αvβ6, αvβ8, and α5β1) in various disease contexts mdpi.comnih.govnih.govd-nb.inforesearchgate.netnih.govmedchemexpress.com. This includes exploring their involvement in diverse cellular processes beyond adhesion and migration, such as immune cell function, extracellular matrix remodeling, and cellular communication within the tumor microenvironment or fibrotic tissue.

Research is also focusing on how this compound impacts downstream signaling pathways beyond the well-established FAK, PI3K/Akt, and MAPK/ERK pathways mdpi.comresearchgate.net. For instance, studies are investigating its effects on TGF-β signaling activation, which is significantly regulated by certain integrins and plays a critical role in fibrosis, immunosuppression, and cancer progression medrxiv.orgnih.govmdpi.comnews-medical.netnih.govnus.edu.sge-century.usnih.govaacrjournals.orgaacrjournals.orgnih.gov. Novel findings, such as the potential for integrin inhibition to influence PD-L1 expression and bypass immune evasion, highlight the ongoing discovery of previously unappreciated mechanisms of action nih.gov. The observation that this compound inhibits migrasome biogenesis points to another novel pathway modulated by this integrin antagonist medchemexpress.com. Future research will aim to fully elucidate these novel pathways and their implications for therapeutic efficacy.

Repurposing Potential in Other Disease Areas

The understanding of integrins' involvement in a wide range of pathological conditions opens up the potential for repurposing this compound in disease areas beyond its initial focus on cancer.

One notable area of emerging research is the potential use of this compound in treating viral infections, specifically COVID-19. Preclinical studies have shown that this compound can block SARS-CoV-2 pseudovirus infection by targeting RGD-binding integrins that may serve as co-receptors for viral entry medrxiv.orgmdpi.comnews-medical.netnih.govresearchgate.net. Its ability to potentially mitigate disease severity by decreasing TGF-β1 activation, a key mediator of inflammation and lung injury in severe COVID-19, further supports this repurposing potential medrxiv.orgmdpi.comnews-medical.netnih.gov. Further clinical investigation in vulnerable populations is suggested medrxiv.orgmdpi.comnews-medical.netnih.gov.

Beyond cancer and viral infections, the role of integrins in fibrotic diseases, cardiovascular conditions, and other inflammatory disorders suggests potential for exploring this compound in these areas. For example, research indicating that this compound can inhibit aneurysmal growth in a model of Marfan Syndrome by targeting αv-FAK-Akt signaling points to a potential application in certain cardiovascular conditions nus.edu.sg. The broad-spectrum nature of this compound's integrin inhibition makes it a candidate for investigation in any disease where the targeted integrins play a critical pathogenic role. Future research will involve preclinical studies and potentially clinical trials to evaluate the efficacy and mechanisms of this compound in these diverse disease settings.

Methodological Approaches and Research Tools Utilized in Glpg0187 Studies

In Vitro Experimental Models

In vitro studies provide controlled environments to examine the direct effects of GLPG0187 on cells and their interactions.

Cell Culture Systems

Various cancer cell lines have been extensively used to study the effects of this compound. These include prostate cancer cells (e.g., PC-3M-Pro4/luc, PC3), breast cancer cells (e.g., MDA-MB-231, MCF10A-M4), colorectal cancer cells (e.g., HCT116 wild-type and p53-/-, LoVo), murine glioma cells (e.g., GL-261, SMA-560), and bladder cancer cells (e.g., UM-UC-3luc2, RT-4) targetmol.comnih.govrndsystems.comcaymanchem.come-century.usplos.orgplos.org. Normal human small airway epithelial (HSAE) cells have also been used in studies investigating this compound's effect on viral infection mdpi.commedrxiv.org. Cells are typically cultured in appropriate media and treated with varying concentrations of this compound to assess its impact on processes such as proliferation, migration, adhesion, and gene expression targetmol.commedchemexpress.comnih.govplos.org.

Co-culture Assays for Cell-Cell and Cell-Matrix Interactions

Co-culture assays are employed to investigate the effects of this compound on interactions between different cell types or between cells and the extracellular matrix. For instance, co-cultures of tumor cells and immune cells (e.g., HCT116 colorectal cancer cells and TALL-104 T-cells) have been used to assess the impact of this compound on immune-mediated killing of cancer cells e-century.usnih.govresearchgate.netnih.govaacrjournals.org. These assays can involve viability measurements and fluorescence microscopy to observe cellular interactions and determine cell counts nih.govresearchgate.netaacrjournals.org. Adhesion assays are also utilized to specifically evaluate the effect of this compound on cell adherence to tissue culture plastic or matrix components, demonstrating a dose-dependent loss of adherence in certain cell lines plos.orgplos.org.

Biochemical Assays for Signaling Pathway Analysis

Biochemical assays are crucial for understanding how this compound affects intracellular signaling pathways. Western blotting has been used to analyze alterations in protein levels, such as phosphorylated SMAD2 (pSMAD2), to assess the impact of this compound on TGF-β signaling nih.govnih.govresearchgate.netnih.govaacrjournals.org. This is particularly relevant as integrins can activate TGF-β signaling mdpi.commedrxiv.orgnih.govresearchgate.netnih.govaacrjournals.org. RNA analysis, such as quantitative PCR (qPCR), is performed to measure changes in mRNA levels of target genes downstream of signaling pathways affected by this compound nih.govplos.orgresearchgate.net. Cytokine profiling using platforms like the Luminex 200 Instrument has also been conducted to measure levels of secreted factors in cell culture supernatants, providing insight into the broader effects on the cellular microenvironment nih.gov.

Functional Assays

A variety of functional assays are used to evaluate the biological consequences of this compound treatment on cellular behavior. These include:

Cell Proliferation Assays: Methods such as the MTS assay and cell counting are used to quantify the effect of this compound on tumor cell proliferation targetmol.commedchemexpress.comnih.gov. Studies have shown that this compound can markedly reduce cell proliferation in a dose-dependent manner targetmol.commedchemexpress.com.

Cell Migration and Invasion Assays: Transwell Boyden chamber migration assays are commonly employed to assess the migratory capacity of cells treated with this compound nih.govplos.orgresearchgate.netnih.gov. These assays measure the number of cells that migrate through a porous membrane, demonstrating that this compound can significantly reduce tumor cell migration targetmol.commedchemexpress.com.

Clonogenic Assays: These assays evaluate the ability of single cells to form colonies after treatment, providing insight into the long-term proliferative and self-renewal capacity of cancer cells. This compound has been shown to reduce clonogenic capacity and the size of colonies plos.orgplos.org.

Epithelial-Mesenchymal Transition (EMT) Assays: Assays measuring markers associated with EMT, such as the ratio of E-cadherin to vimentin, are used to determine if this compound can suppress this process, which is linked to increased cell motility and invasiveness targetmol.commedchemexpress.complos.orgsemanticscholar.org. This compound has been shown to increase the E-cadherin/vimentin ratio targetmol.commedchemexpress.comsemanticscholar.org.

Osteoclastic Bone Resorption Assays: Given this compound's effect on integrins involved in bone biology, in vitro assays measuring the activity of osteoclasts, the cells responsible for bone resorption, are performed targetmol.commedchemexpress.comrndsystems.comcaymanchem.comsemanticscholar.orgd-nb.infonih.gov. This compound is a potent inhibitor of osteoclastic bone resorption targetmol.commedchemexpress.comcaymanchem.comsemanticscholar.org.

Angiogenesis Assays: In vitro angiogenesis assays are used to assess the formation of new blood vessels, a process that can be influenced by integrin signaling. This compound has been shown to inhibit angiogenesis in vitro rndsystems.comcaymanchem.comsemanticscholar.orgd-nb.infonih.govresearchgate.net.

Table 1: Summary of In Vitro Assays Used in this compound Studies

Assay TypePurposeKey Findings Related to this compoundRelevant Citations
Cell Culture SystemsGrow and maintain various cell lines for experimentation.Used with numerous cancer cell lines and normal cells. targetmol.comnih.govrndsystems.comcaymanchem.come-century.usplos.orgplos.orgmdpi.commedrxiv.org
Co-culture Assays (Tumor-Immune Cells)Assess interactions between different cell types.Revealed dose-dependent increase in cancer cell killing by T cells in the presence of this compound. e-century.usnih.govresearchgate.netnih.govaacrjournals.org
Adhesion AssaysEvaluate cell adherence to surfaces.Demonstrated dose-dependent loss of adherence. plos.orgplos.org
Western BlottingAnalyze protein levels and signaling pathways.Showed reduced pSMAD2 levels, indicating inhibition of TGF-β signaling. nih.govnih.govresearchgate.netnih.govaacrjournals.org
qPCRMeasure mRNA expression levels.Used to analyze expression of genes downstream of affected pathways. nih.govplos.orgresearchgate.net
Cytokine ProfilingMeasure levels of secreted factors.Provided insight into effects on the cellular microenvironment. nih.gov
Cell Proliferation Assays (MTS, Cell Counting)Quantify cell growth.Markedly reduces cell proliferation dose-dependently. targetmol.commedchemexpress.comnih.gov
Cell Migration/Invasion Assays (Transwell)Assess cell movement and invasiveness.Significantly reduces tumor cell migration. targetmol.commedchemexpress.comnih.govplos.orgresearchgate.netnih.gov
Clonogenic AssaysEvaluate long-term proliferative capacity.Reduced clonogenic capacity and colony size. plos.orgplos.org
EMT Assays (E-cadherin/Vimentin ratio)Assess epithelial-mesenchymal transition.Increases E-cadherin/vimentin ratio, suggesting suppression of EMT. targetmol.commedchemexpress.comsemanticscholar.org
Osteoclastic Bone Resorption AssaysMeasure bone breakdown activity.Potent inhibitor of osteoclastic bone resorption. targetmol.commedchemexpress.comrndsystems.comcaymanchem.comsemanticscholar.orgd-nb.infonih.gov
Angiogenesis AssaysAssess formation of new blood vessels.Inhibits angiogenesis. rndsystems.comcaymanchem.comsemanticscholar.orgd-nb.infonih.govresearchgate.net

In Vivo Preclinical Models

In vivo studies using animal models are essential for evaluating the effects of this compound in a complex biological system and its impact on tumor growth and metastasis.

Mouse Xenograft Models for Tumor Growth and Metastasis Studies

Mouse xenograft models are widely used to study the in vivo effects of this compound on human cancer. These models involve implanting human cancer cells into immunodeficient mice. Various cancer types have been studied using this approach, including prostate cancer and breast cancer nih.govnih.govsemanticscholar.orgd-nb.infonih.govresearchgate.netglpbio.com.

Studies have utilized both preventive and curative protocols in these models. In preventive protocols, this compound administration begins before or at the time of cancer cell inoculation to assess its ability to inhibit the initiation and establishment of tumors and metastases semanticscholar.org. Curative protocols involve administering this compound after tumors or metastases have already developed to evaluate its efficacy in treating established disease semanticscholar.org.

Assessment of tumor growth and metastasis in these models often involves techniques such as:

Bioluminescent Imaging (BLI): If the cancer cells are engineered to express luciferase, BLI can be used for real-time, non-invasive monitoring of tumor growth and metastatic spread nih.govsemanticscholar.org. This allows for quantification of tumor burden over time.

Radiographic Imaging: X-ray imaging can be used to assess bone lesions in models of bone metastasis, providing visual evidence of the impact of this compound on bone integrity nih.gov.

Histological Analysis: Tissues from the mice are collected and analyzed histologically to confirm the presence of tumor cells, assess metastatic lesions, and examine cellular characteristics and protein expression (e.g., Ki-67 for proliferation, αvβ3) nih.govresearchgate.net.

Measurement of Bone Tumor Burden and Metastasis Number: Direct measurement of tumor size and counting the number of metastatic lesions in target organs (e.g., bone) are performed to quantify the effects of this compound targetmol.comsemanticscholar.orgglpbio.com.

Research findings from mouse xenograft models have demonstrated that this compound can significantly inhibit tumor growth and reduce the formation and progression of metastases, particularly bone metastases in prostate and breast cancer models targetmol.comnih.govsemanticscholar.orgd-nb.infonih.govglpbio.com. These effects are attributed, in part, to this compound's ability to block αv-integrins targetmol.comsemanticscholar.org. Studies have also investigated the combination of this compound with other treatments in these models nih.govnih.gov.

Table 2: Summary of In Vivo Mouse Xenograft Model Findings

Model TypeCancer Type StudiedKey Findings Related to this compoundRelevant Citations
Mouse Xenograft Models (Preventive Protocol)Prostate CancerMarkedly reduced metastatic tumor growth, significantly lower bone tumor burden, and inhibited number of bone metastases. targetmol.comsemanticscholar.orgglpbio.com
Mouse Xenograft Models (Curative Protocol)Prostate CancerSignificantly inhibited the progression of bone metastases and the formation of new bone metastases in established disease. semanticscholar.org
Mouse Xenograft ModelsBreast CancerInhibited the progression of bone metastasis and suppressed tumor invasion and metastasis. nih.govnih.gov
Mouse Xenograft ModelsVarious Solid TumorsInhibited tumor growth and metastasis in mouse models. d-nb.infonih.govresearchgate.netresearchgate.net

Animal Models for Bone Loss and Resorption

Animal models have been instrumental in evaluating the effects of this compound on bone loss and resorption. Studies have utilized mouse models to investigate the compound's impact on osteoclast activity and bone density. For instance, castrated male mice have been used to evaluate the effect of this compound on bone loss induced by castration. In these models, treatment with this compound significantly inhibited osteoclastic bone resorption and prevented bone loss. nih.govnih.govd-nb.infomedchemexpress.com Additionally, mouse models of bone metastasis, including those derived from prostate and breast cancer cells, have been employed to assess the ability of this compound to inhibit the formation and progression of bone lesions. nih.govnih.govd-nb.infoonderzoekmetmensen.nl These preclinical models provided evidence of this compound's anti-resorptive activity. nih.govnih.govd-nb.infomedchemexpress.com

Imaging Techniques for In Vivo Target Engagement and Efficacy

Imaging techniques have played a role in assessing the in vivo effects of this compound. Real-time bioluminescent imaging has been applied in preclinical models, specifically in prostate cancer studies, to monitor and quantify the reduction in metastatic tumor growth following treatment with this compound. nih.gov This technique allows for non-invasive tracking of disease progression and therapeutic response in living animals. Furthermore, the potential use of PET probes to identify patients with RGD-integrin positive tumors for inclusion in this compound clinical trials has been explored, suggesting the consideration of molecular imaging for target engagement assessment in a clinical setting. researchgate.net

Clinical Research Methodologies

Clinical research into this compound has progressed through different phases, employing specific methodologies to evaluate its properties in humans.

The clinical investigation of this compound included Phase I and Phase Ib studies. A first-in-human Phase I study was conducted in healthy volunteers using a double-blind, single ascending dose design to assess safety, tolerability, and pharmacokinetic properties. glpg.com Subsequently, a multicenter, open-label, dose-escalation Phase Ib study was initiated in patients with advanced malignant solid tumors. nih.govresearchgate.net This study utilized a modified 3 + 3 design for dose escalation and involved the continuous intravenous infusion of this compound. nih.govonderzoekmetmensen.nlresearchgate.netnih.gov The primary objective of the Phase Ib study was to assess safety and tolerability, while secondary objectives included the characterization of pharmacokinetics and pharmacodynamics, as well as the evaluation of preliminary efficacy according to RECIST 1.1 criteria. onderzoekmetmensen.nlglpg.com

Pharmacokinetic (PK) assessments were a crucial component of the clinical studies to understand how this compound is absorbed, distributed, metabolized, and excreted in humans. In both the healthy volunteer Phase I study and the patient Phase Ib study, plasma concentrations of this compound were measured to characterize its PK profile. nih.govglpg.comresearchgate.netnih.gov The PK analysis in the Phase Ib study, where this compound was administered by continuous intravenous infusion, showed dose-proportional PK profiles. nih.govresearchgate.netnih.gov The analysis also indicated a short average distribution half-life of 0.16 hours and an elimination half-life of 3.8 hours. nih.govresearchgate.netnih.gov

PK Parameter Value (Continuous IV Infusion)
Average Distribution Half-life 0.16 hours
Average Elimination Half-life 3.8 hours

Pharmacodynamic (PD) biomarker monitoring was employed to assess the biological effects of this compound and provide evidence of target engagement. The C-terminal telopeptide of type I collagen (CTX), a well-established marker for bone turnover and resorption, was used as a key pharmacodynamic marker in both the healthy volunteer and patient studies. nih.govd-nb.infoonderzoekmetmensen.nlresearchgate.netnih.govglpg.combioworld.comaacrjournals.org Measurement of serum CTX levels, typically performed using ELISA, allowed researchers to monitor the effect of this compound on osteoclast activity. nih.govd-nb.info Decreases in serum CTX levels were observed in the clinical trials, suggesting that this compound engaged its target and inhibited bone resorption even at the lowest dose level tested. nih.govd-nb.inforesearchgate.netnih.gov

The conduct of clinical trials with this compound adhered to fundamental ethical principles and guidelines governing human research. The Phase Ib study, for instance, was conducted in accordance with the ethical standards of institutional and national research committees, as well as with the 1964 Declaration of Helsinki and its later amendments or comparable ethical standards. nih.gov Good Clinical Practice (GCP) guidelines were also followed. nih.gov A critical ethical requirement was the obtainment of written informed consent from all participating patients before their enrollment in the study. nih.gov Ethical considerations in clinical trials generally encompass ensuring the well-being and rights of participants, maintaining privacy and confidentiality of patient data, and the careful assessment of risks and benefits, particularly when involving vulnerable populations. unicri.orgeuropa.eulindushealth.com The study protocol and its ethical aspects were centrally approved by an ethics committee. nih.gov

Q & A

Q. What experimental methodologies are used to evaluate GLPG0187's mechanism of action in vitro?

this compound's integrin antagonism is typically assessed using adhesion and migration assays. For example, its inhibition of αvβ1-integrin (IC50: 1.3 nM) is measured via competitive binding assays with RGD peptides. Dose-dependent effects on epithelial-mesenchymal transition (EMT) are evaluated using E-cadherin/vimentin ratio quantification, while cancer stem cell (CSC) suppression is tested via ALDH (aldehyde dehydrogenase) subpopulation analysis in prostate cancer cell lines .

Q. How are preclinical models selected to study this compound's anti-metastatic properties?

Mouse xenograft models (e.g., intracardiac injection of PC-3M-Pro4/luc cells) are standard for bone metastasis studies. Endpoints include tumor burden quantification (bioluminescence imaging), skeletal X-ray analysis for osteolytic lesions, and histopathological assessment of metastasis counts. Subcutaneous (10–100 mg/kg BID) and oral dosing (30–300 mg/kg BID) protocols are used to evaluate pharmacokinetic-pharmacodynamic (PK/PD) relationships .

Q. What pharmacodynamic (PD) markers are monitored in this compound studies?

Serum C-terminal telopeptide of type I collagen (CTX) is a key PD marker for bone resorption. Due to circadian variability, sampling is standardized to consistent times (e.g., morning baseline vs. post-dose measurements). Wilcoxon Signed Rank Tests are used to compare CTX changes across dose cohorts .

Advanced Research Questions

Q. How do clinical trial designs address this compound's short half-life and target engagement?

Phase I trials employed continuous intravenous infusion (20–400 mg/day) to maintain steady-state concentrations. PK analysis revealed a short elimination half-life (3.8 hours), necessitating prolonged infusion schedules. Despite dose-proportional exposure, target engagement was inferred from CTX suppression even at the lowest dose (20 mg/day), suggesting saturation of integrin binding .

Q. What statistical approaches resolve contradictions between preclinical efficacy and clinical outcomes?

Preclinical models showed this compound reduced metastasis by 50–70% in mice, but Phase I trials reported no tumor responses. Methodological adjustments include:

  • Stratifying patients by integrin expression profiles.
  • Using longitudinal CTX data with mixed-effects models to account for inter-patient variability.
  • Incorporating combination therapies (e.g., chemotherapy) to overcome resistance mechanisms observed in glioblastoma (GBM) patients .

Q. How is this compound's impact on cancer stem cells (CSCs) quantified in heterogeneous tumors?

Flow cytometry with ALDH/CD44/CD133 markers identifies CSC subpopulations. In prostate cancer models, this compound reduced ALDH+ cells by 40–60% at 50 ng/mL. Epigenetic changes (e.g., SNAI2/ZEB1 downregulation) are validated via qPCR and RNA-seq, while functional assays (spheroid formation, clonogenicity) assess self-renewal capacity .

Q. What challenges arise in interpreting PK/PD data from this compound's Phase I trials?

Key challenges include:

  • High inter-patient variability in baseline CTX levels (0.42–0.58 ng/mL), complicating dose-response analysis.
  • Discrepancies between rapid drug clearance and sustained PD effects (e.g., CTX reduction at 24 hours post-infusion).
  • Lack of correlation between dose escalation (up to 400 mg/day) and toxicity, preventing MTD determination .

Q. How do researchers validate this compound's target specificity across integrin subtypes?

Competitive binding assays using αvβ1/3/5/6/8 and α5β1 integrins confirm subtype selectivity (IC50s: 1.3–7.7 nM). In vivo specificity is inferred from phenotypic changes (e.g., reduced angiogenesis in Matrigel plug assays) and transcriptomic profiling of EMT-related genes .

Methodological Recommendations

Optimizing dosing regimens for integrin antagonists in bone metastasis models:

  • Use preventive protocols (dosing initiated post-castration in mice) to mimic early intervention.
  • Combine micro-CT imaging with serum CTX/P1NP (N-terminal propeptide of type I collagen) for dual assessment of bone resorption and formation .

Addressing skin toxicity in clinical trials:

  • Transition from Port-A-Cath (PAC) to PICC lines to reduce catheter-related infections.
  • Monitor integrin αvβ6-mediated skin integrity via immunohistochemistry in biopsy samples .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。